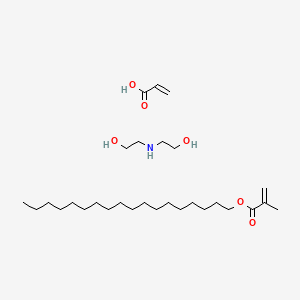
beta-D-rhamnopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-rhamnopyranose: is a naturally occurring monosaccharide that belongs to the class of deoxy sugars. It is a six-carbon sugar with the molecular formula C6H12O5 . This compound is a component of many natural glycosides and polysaccharides, playing a crucial role in various biological processes. This compound is commonly found in plants, where it contributes to the structural integrity of cell walls and serves as a building block for more complex carbohydrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-rhamnopyranose can be synthesized through several chemical and enzymatic methods. One common approach involves the hydrolysis of natural glycosides containing rhamnose. Enzymes such as alpha-L-rhamnosidase can be used to cleave the glycosidic bonds, releasing this compound . Chemical synthesis can also be achieved through the reduction of rhamnose derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources rich in rhamnose-containing polysaccharides. The extraction process includes steps such as maceration, filtration, and purification to isolate the desired compound . Enzymatic hydrolysis is often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-rhamnopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhamnonic acid using oxidizing agents such as potassium permanganate .
Reduction: Reduction of this compound can yield rhamnitol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives such as rhamnosides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acidic or basic catalysts, depending on the desired substitution.
Major Products:
- Various rhamnosides from substitution reactions.
Rhamnonic acid: from oxidation.
Rhamnitol: from reduction.
Aplicaciones Científicas De Investigación
Beta-D-rhamnopyranose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of beta-D-rhamnopyranose involves its role as a structural component in various biological molecules. It interacts with enzymes and other proteins, influencing their activity and stability. In plants, this compound is a key component of pectic polysaccharides, contributing to cell wall integrity and defense mechanisms . Its molecular targets include enzymes involved in glycosylation and cell wall biosynthesis.
Comparación Con Compuestos Similares
Alpha-L-rhamnopyranose: Another isomer of rhamnose with a different configuration at the anomeric carbon.
Beta-D-glucopyranose: A similar six-carbon sugar with a different hydroxyl group arrangement.
Beta-D-galactopyranose: Another hexose sugar with a different stereochemistry.
Uniqueness: Beta-D-rhamnopyranose is unique due to its specific configuration and role in natural glycosides. Its presence in various plant-derived compounds and its involvement in biological processes make it distinct from other similar sugars.
Propiedades
Número CAS |
28161-50-4 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m1/s1 |
Clave InChI |
SHZGCJCMOBCMKK-RWOPYEJCSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


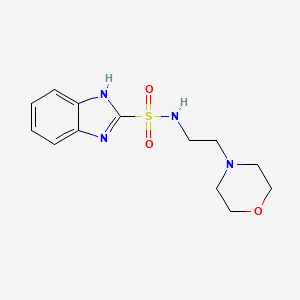
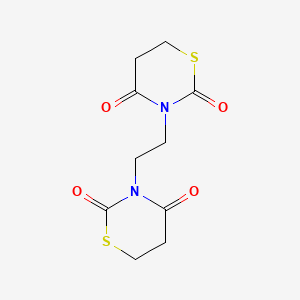
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
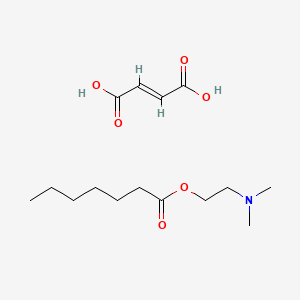


![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
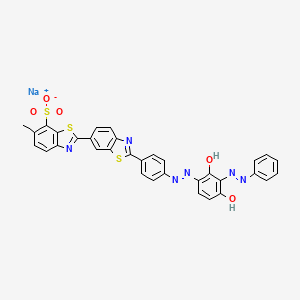

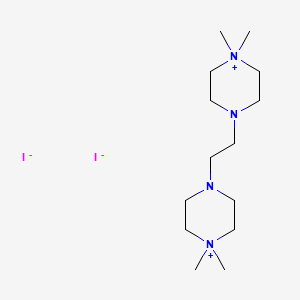

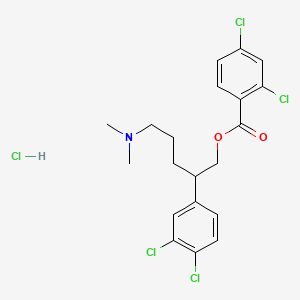
![1,1'-[1,3-Butadiene-1,4-diylbis[(5-methyl-2,6-benzoxazolediyl)methylene]]dipyridinium dichloride](/img/structure/B12717542.png)
